N-(2H-1,3-benzodioxol-5-yl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c24-19(20-13-3-4-14-16(10-13)27-11-26-14)23-7-5-12(6-8-23)17-21-22-18(28-17)15-2-1-9-25-15/h1-4,9-10,12H,5-8,11H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXIAIAFUINKIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as the benzodioxole and furan derivatives, which are then coupled with a thiadiazole moiety. The final step involves the formation of the piperidine-1-carboxamide linkage under controlled conditions, often using reagents like coupling agents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Researchers investigate its biological activity, including potential antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide involves its interaction with molecular targets within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
The following compounds share structural or functional similarities with the target molecule:
Comparative Analysis
- Pharmacophore Diversity: The target compound’s piperidine-thiadiazole core contrasts with the thiazole-cyclopropane scaffold in the biphenyl derivative . The latter’s bulkier biphenyl group may enhance hydrophobic interactions but reduce solubility compared to the target’s furan substituent. L066-0503 shares the piperidine-thiadiazole backbone but replaces the furan with a sulfonylated fluorobenzene group.
- The cyclopropane ring in the biphenyl derivative confers ring strain, which might increase reactivity or conformational rigidity compared to the target’s unstrained piperidine ring.
Synthetic Complexity :
Limitations and Challenges
- Metabolic Stability : The furan group may undergo oxidative metabolism, necessitating structural optimization (e.g., fluorination) to improve half-life .
- Solubility : The piperidine-thiadiazole core’s lipophilicity could limit aqueous solubility, requiring formulation strategies like salt formation or prodrug design .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide is a compound that exhibits diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxole moiety, a thiadiazole ring, and a piperidine backbone. The molecular formula is , with a molecular weight of approximately 357.4 g/mol. Its structure can be represented as follows:
1. Anticonvulsant Activity
Research has indicated that compounds containing the 1,3,4-thiadiazole scaffold have significant anticonvulsant properties. A study demonstrated that derivatives of this scaffold exhibited notable activity in animal models of epilepsy, particularly using the maximal electroshock (MES) and pentylenetetrazol (PTZ) methods for evaluation . The specific compound under discussion showed promising results, suggesting its potential as an anticonvulsant agent.
2. Antimicrobial Effects
The thiadiazole moiety is recognized for its broad spectrum of antimicrobial activities. Studies have shown that compounds featuring this scaffold can inhibit the growth of various bacterial strains and fungi . The inclusion of the furan group in the structure may enhance this activity by increasing lipophilicity and facilitating membrane penetration.
3. Anti-inflammatory Properties
The anti-inflammatory effects of compounds with similar structures have been documented extensively. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . The compound's ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and neurotransmission.
- Receptor Modulation : It may interact with neurotransmitter receptors or ion channels, contributing to its anticonvulsant effects.
Case Study 1: Anticonvulsant Efficacy
A study conducted on various thiadiazole derivatives included this compound as one of the tested compounds. Results indicated a significant reduction in seizure duration and frequency in MES models compared to control groups .
Case Study 2: Antimicrobial Testing
In vitro tests against clinical isolates of bacteria demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential utility in treating infections caused by resistant strains .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(2H-1,3-benzodioxol-5-yl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides with carboxylic acids or esters under acidic conditions (e.g., POCl₃ or H₂SO₄) .
- Step 2 : Functionalization of the piperidine ring via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt for carboxamide bond formation) .
- Step 3 : Final assembly via Suzuki-Miyaura or Ullmann coupling for aryl-aryl bond formation .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structure?
- Structural Confirmation :
- ¹H/¹³C NMR : Assign peaks for benzodioxole (δ 6.7–7.1 ppm, aromatic protons), thiadiazole (δ 8.2–8.5 ppm), and piperidine (δ 2.5–3.5 ppm, methylene/methine groups) .
- FT-IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) functionalities .
- Purity Assessment :
- HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase; retention time consistency (±0.2 min) indicates purity >95% .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Q. How can researchers validate the compound’s stability under varying storage conditions?
- Stability Protocols :
- Thermal Stability : Thermogravimetric analysis (TGA) at 25–200°C to detect decomposition .
- Photostability : Expose to UV light (254 nm) for 48 hours; monitor degradation via HPLC .
- Humidity Testing : Store at 40°C/75% relative humidity for 4 weeks; assess hygroscopicity and polymorphic changes using PXRD .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across different in vitro assays?
- Case Example : If conflicting IC₅₀ values arise in kinase inhibition assays:
- Assay Validation : Cross-check using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .
- Buffer Optimization : Adjust pH (7.4 vs. 6.8) and ionic strength to mimic physiological conditions .
- Data Normalization : Use reference inhibitors (e.g., staurosporine for kinases) to calibrate inter-experimental variability .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?
- Key Modifications :
- Thiadiazole Substitution : Replace furan-2-yl with electron-withdrawing groups (e.g., -NO₂) to improve π-π stacking in hydrophobic binding pockets .
- Piperidine Ring Rigidity : Introduce sp³-hybridized carbons or fluorination to reduce off-target interactions .
- Computational Tools : Molecular docking (AutoDock Vina) to predict binding affinities against target proteins (e.g., COX-2 or EGFR) .
Q. What experimental and computational approaches elucidate the compound’s mechanism of action in complex biological systems?
- In Silico Methods :
- MD Simulations : Simulate ligand-protein interactions over 100 ns to identify stable binding conformations .
- Pharmacophore Modeling : Map essential features (H-bond donors, aromatic rings) using Schrödinger’s Phase .
- Wet-Lab Validation :
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein denaturation shifts .
- RNA-Seq : Profile transcriptomic changes post-treatment to identify downstream pathways .
Q. How should researchers address discrepancies in crystallographic vs. solution-phase structural data?
- Crystallography : Single-crystal X-ray diffraction (SCXRD) provides absolute configuration but may miss dynamic conformations .
- Solution-Phase Analysis : Compare SCXRD data with NMR-derived NOE correlations to assess flexibility in the piperidine-carboxamide linkage .
- Mitigation : Use restrained molecular dynamics to reconcile static (X-ray) and dynamic (NMR) models .
Data Contradiction Analysis
Q. What statistical frameworks are recommended for reconciling inconsistent enzymatic inhibition data?
- Approach : Apply mixed-effects models to account for batch-to-batch variability in compound synthesis or assay conditions .
- Outlier Detection : Use Grubbs’ test (α=0.05) to exclude anomalous data points .
- Meta-Analysis : Pool data from ≥3 independent studies; calculate weighted mean IC₅₀ with 95% confidence intervals .
Ethical and Compliance Considerations
- Regulatory Alignment : Ensure compliance with ICH guidelines for preclinical stability and purity testing .
- Data Transparency : Archive raw spectral data (NMR, HPLC) in public repositories (e.g., Zenodo) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
